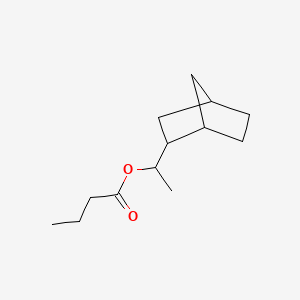
1-Bicyclo(2.2.1)hept-2-ylethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bicyclo(2.2.1)hept-2-ylethyl butyrate is an organic compound with the molecular formula C13H22O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique spatial arrangement. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate typically involves the esterification of bicyclo[2.2.1]hept-2-ylethanol with butyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bicyclo(2.2.1)hept-2-ylethyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
1-Bicyclo(2.2.1)hept-2-ylethyl butyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bicyclo(2.2.1)hept-2-ylethyl butyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The rigid bicyclic structure can influence the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]hept-2-ene
- Bicyclo[2.2.1]heptan-2-one
Uniqueness
1-Bicyclo(2.2.1)hept-2-ylethyl butyrate stands out due to its ester functional group, which imparts unique reactivity and potential applications in various fields. Its rigid bicyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound in research and industry.
Biological Activity
1-Bicyclo(2.2.1)hept-2-ylethyl butyrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18O2
- Molecular Weight : 198.27 g/mol
- CAS Number : 94021-45-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as a ligand, modulating enzyme activity and influencing metabolic pathways. This interaction can lead to significant effects on cellular functions and biochemical processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
Antimicrobial Activity Study
A study conducted by researchers explored the antimicrobial efficacy of various compounds, including this compound, against a range of bacterial strains. The results indicated that the compound showed significant inhibition zones in agar diffusion assays, comparable to standard antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Standard Antibiotic (e.g., Penicillin) | Staphylococcus aureus | 18 |
| Standard Antibiotic (e.g., Ciprofloxacin) | Escherichia coli | 20 |
Anti-inflammatory Mechanism Study
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases.
Properties
CAS No. |
94022-61-4 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethyl butanoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-13(14)15-9(2)12-8-10-5-6-11(12)7-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
KYZBDSLEMDHLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















